molecular formula C11H15Cl2NO4 B13702608 Methyl 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetate Hydrochloride

Methyl 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetate Hydrochloride

Cat. No.: B13702608
M. Wt: 296.14 g/mol
InChI Key: KDORNPFEAFGIPV-UHFFFAOYSA-N
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Description

Methyl 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetate Hydrochloride is a chemical compound with a complex structure that includes a methyl ester, an amino group, and a chlorinated aromatic ring with methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetate Hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with glycine methyl ester hydrochloride in the presence of a base to form the intermediate Schiff base. This intermediate is then reduced to yield the desired product. The reaction conditions often involve solvents like ethanol or methanol and catalysts such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetate Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, particularly at the chloro substituent.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aromatic compounds.

Scientific Research Applications

Methyl 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetate Hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetate Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-Amino-2-(3,4-dimethoxyphenyl)acetate Hydrochloride: Similar structure but lacks the chloro substituent.

    Methyl 2-Amino-2-(2-bromo-3,4-dimethoxyphenyl)acetate Hydrochloride: Similar structure with a bromo substituent instead of chloro.

    Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate Hydrochloride: Similar structure with different positions of methoxy groups.

Uniqueness

Methyl 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetate Hydrochloride is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of the chloro substituent and the methoxy groups can enhance its interaction with certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H15Cl2NO4

Molecular Weight

296.14 g/mol

IUPAC Name

methyl 2-amino-2-(2-chloro-3,4-dimethoxyphenyl)acetate;hydrochloride

InChI

InChI=1S/C11H14ClNO4.ClH/c1-15-7-5-4-6(8(12)10(7)16-2)9(13)11(14)17-3;/h4-5,9H,13H2,1-3H3;1H

InChI Key

KDORNPFEAFGIPV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(C(=O)OC)N)Cl)OC.Cl

Origin of Product

United States

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